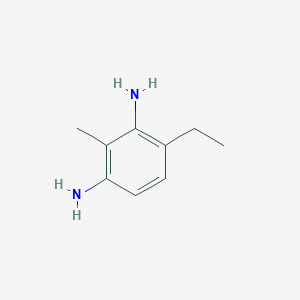
Ethylmethylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylmethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, featuring two amino groups (-NH2) attached to the benzene ring at positions 1 and 3, along with ethyl and methyl substituents at positions 4 and 2, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethylmethylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the nitration of 4-ethyl-2-methyltoluene, followed by reduction of the nitro groups to amino groups. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: Ethylmethylbenzene-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups direct incoming electrophiles to the ortho and para positions relative to the amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Ethylmethylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings.
作用機序
The mechanism of action of Ethylmethylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. In medicinal chemistry, the compound’s ability to interact with enzymes and receptors is of particular interest, as it can modulate biological processes and potentially lead to therapeutic effects.
類似化合物との比較
4-Methyl-1,2-benzenediamine: Similar structure but lacks the ethyl group.
2,4-Diaminotoluene: Similar structure but with amino groups at different positions.
2,6-Diaminotoluene: Similar structure but with amino groups at different positions.
Uniqueness: Ethylmethylbenzene-1,3-diamine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
151391-30-9 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
4-ethyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-7-4-5-8(10)6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |
InChIキー |
YBDWNQKQXGUAOR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)N)C)N |
正規SMILES |
CCC1=C(C(=C(C=C1)N)C)N |
Key on ui other cas no. |
68966-84-7 |
同義語 |
1,3-Benzenediamine,4-ethyl-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















